N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride
Description
N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride is a synthetic organic compound that features a furan ring, a tetrazole ring, and a sulfanyl group
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS.ClH/c1-2-5-12(6-3-1)19-14(16-17-18-19)21-10-8-15-11-13-7-4-9-20-13;/h1-7,9,15H,8,10-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUCLTMSEZRIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent.
Synthesis of the 1-phenyltetrazole ring: This can be synthesized by reacting phenylhydrazine with sodium azide under acidic conditions.
Coupling reaction: The furan-2-ylmethyl intermediate can be coupled with the 1-phenyltetrazole ring using a suitable coupling reagent.
Introduction of the sulfanyl group: This can be done by reacting the coupled product with a thiol reagent.
Formation of the hydrochloride salt: The final compound can be converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a biochemical probe or ligand.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and tetrazole rings may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine
- N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)ethanamine
- N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylpropanamine
Uniqueness
N-(furan-2-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride is unique due to the presence of both a furan and a tetrazole ring, which may confer distinct chemical and biological properties
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